molecular formula C19H21ClN6O2 B3009989 ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 890938-38-2

ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B3009989
CAS RN: 890938-38-2
M. Wt: 400.87
InChI Key: ITZVROGFQOXKRV-UHFFFAOYSA-N
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Description

The compound ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical entity that appears to be related to a class of compounds that involve pyrazole and pyrimidine as core structures. These compounds are of interest due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds which can give insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-pyrazole derivatives with various reagents to form more complex structures. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, as discussed in the first paper . Similarly, the second paper describes the preparation of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivative by heating an amino-pyrazolo[3,4-d]pyrimidine with diethyl malonate . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidin core followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular framework. The presence of a pyrazolo[3,4-d]pyrimidin core is indicative of a bicyclic structure with nitrogen atoms contributing to the heterocyclic nature of the compound. The substitution patterns, such as the 5-chloro-2-methylphenyl group, would influence the electronic distribution and potentially the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and depend on the functional groups present. For example, the amino group in the pyrazole derivative can undergo diazotization and coupling reactions . The reactivity of the compound would be influenced by the presence of the piperazine and carboxylate groups, which could participate in nucleophilic substitution reactions or esterification processes, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their melting points, solubility, and stability. The presence of the ethyl ester group suggests a certain degree of lipophilicity, which could affect the compound's solubility in organic solvents versus water. The chloro and methyl substituents on the phenyl ring would also contribute to the compound's hydrophobic character. The stability of the compound could be influenced by the presence of the piperazine ring, which is known to be a stable moiety in various chemical environments.

Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

Ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate, as part of the arylpiperazine derivatives family, undergoes significant metabolic transformations involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, while some display affinity for other neurotransmitter receptors. These compounds distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives. This distribution and metabolic transformation pattern plays a crucial role in the pharmacological actions of these compounds (Caccia, 2007).

DNA Interaction and Binding Properties

Another interesting aspect of such compounds is their interaction with DNA. For instance, Hoechst 33258 and its analogues, structurally similar to the compound , are known to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These interactions have significant implications for cellular biology and drug design, as these compounds are used for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Optoelectronic Material Synthesis

The compound's core, pyrazolo[3,4-d]pyrimidin, is part of the broader family of pyrimidine derivatives, which are widely recognized for their diverse applications. Notably, quinazoline and pyrimidine derivatives have recently seen extensive research for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These derivatives are particularly interesting for developing organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Pharmaceutical Research and Drug Design

In pharmaceutical research, pyrazolo[3,4-d]pyrimidin, a relative of the compound , is a privileged heterocycle in drug discovery. Its applications as a building block for developing drug-like candidates have shown a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. Structure-activity relationship (SAR) studies have acquired greater attention among medicinal chemists, leading to the development of many lead compounds for various disease targets. This underscores the potential for further exploration and utilization of this scaffold in developing potent drug candidates (Cherukupalli et al., 2017).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

ethyl 4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-3-28-19(27)25-8-6-24(7-9-25)17-15-11-23-26(18(15)22-12-21-17)16-10-14(20)5-4-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZVROGFQOXKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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